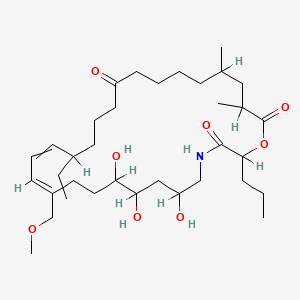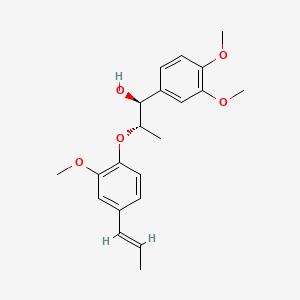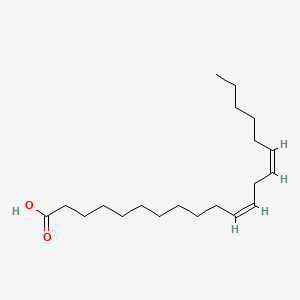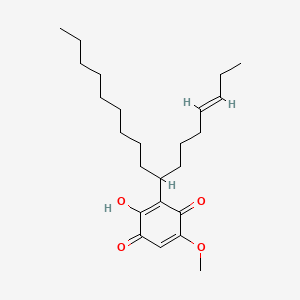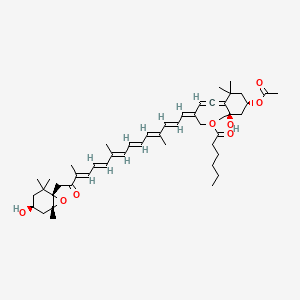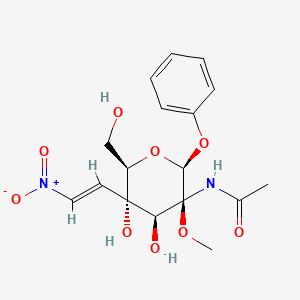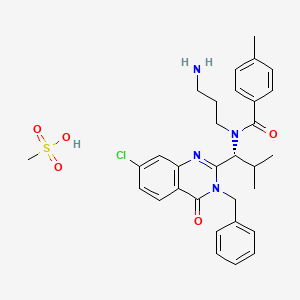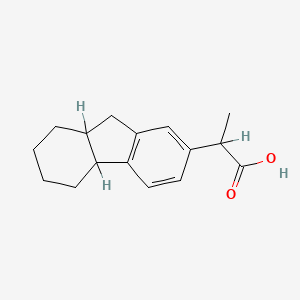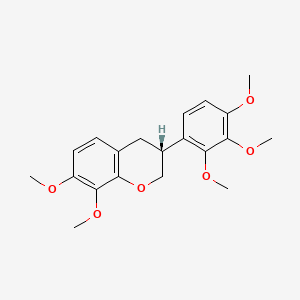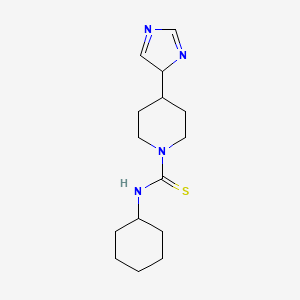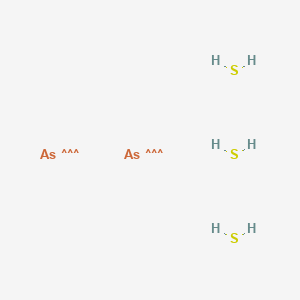
Orpiment (As2S3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orpiment (As2S3), also known as arsenic trisulfide, is a mineral with the chemical formula As₂S₃. It is characterized by its bright yellow to orange-yellow color and has been historically used as a pigment due to its striking appearance. Orpiment (As2S3) is found in volcanic fumaroles, low-temperature hydrothermal veins, and hot springs. Its name is derived from the Latin word “auripigmentum,” meaning “gold pigment,” reflecting its golden hue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Orpiment (As2S3) can be synthesized through the dry process method, where natural orpiment is heated and recrystallized by sublimation, with or without the addition of sulfur. Arsenical ore and sulfur can also be used as starting materials .
Industrial Production Methods: In industrial settings, orpiment is produced by roasting arsenic-containing ores in the presence of sulfur. This process involves heating the ores to high temperatures, causing the arsenic and sulfur to react and form orpiment, which is then collected through sublimation .
Análisis De Reacciones Químicas
Types of Reactions: Orpiment (As2S3) undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Orpiment (As2S3) oxidizes to arsenic trioxide (As₂O₃) at higher temperatures.
Reduction: Orpiment (As2S3) can be reduced to elemental arsenic and hydrogen sulfide (H₂S) under reducing conditions.
Substitution: Orpiment (As2S3) can react with halogens, such as chlorine, to form arsenic trichloride (AsCl₃) and sulfur dichloride (S₂Cl₂).
Major Products:
Oxidation: Arsenic trioxide (As₂O₃)
Reduction: Elemental arsenic (As) and hydrogen sulfide (H₂S)
Substitution: Arsenic trichloride (AsCl₃) and sulfur dichloride (S₂Cl₂)
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which orpiment exerts its effects is primarily through its interaction with biological molecules. Arsenic compounds, including orpiment, can mimic phosphate groups in biological systems, disrupting cellular processes. This can lead to the inhibition of enzymes and interference with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the form of arsenic present.
Comparación Con Compuestos Similares
Realgar (As₄S₄): A red to orange arsenic sulfide mineral with similar uses and properties to orpiment.
Pararealgar: A polymorph of realgar with a different crystal structure.
Anorpiment: Another arsenic sulfide mineral with distinct properties.
Orpiment (As2S3)’s unique combination of bright yellow color, chemical reactivity, and historical significance makes it a fascinating subject of study in various scientific fields.
Propiedades
Número CAS |
12255-89-9 |
|---|---|
Fórmula molecular |
As2H6S3 |
Peso molecular |
252.1 g/mol |
InChI |
InChI=1S/2As.3H2S/h;;3*1H2 |
Clave InChI |
JTEISIQYUPOOLG-UHFFFAOYSA-N |
SMILES |
S.S.S.[As].[As] |
SMILES canónico |
S.S.S.[As].[As] |
| 12255-89-9 | |
Sinónimos |
alacranite arsenic pentasulfide arsenic sulfide arsenic trisulfide orpiment |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


